
N-(5-(4-chlorophenyl)-1,3,4-thiadiazol-2-yl)pivalamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“N-(5-(4-chlorophenyl)-1,3,4-thiadiazol-2-yl)pivalamide” is a chemical compound that contains a thiadiazole ring, which is a type of heterocyclic compound. Thiadiazoles are known for their diverse biological activities .
Molecular Structure Analysis
The molecular structure of this compound would include a thiadiazole ring attached to a pivalamide group and a chlorophenyl group. The exact structure could be confirmed using techniques like NMR and IR spectroscopy .Chemical Reactions Analysis
The chemical reactions of this compound would likely involve the thiadiazole ring or the amide group. Thiadiazoles can undergo reactions like alkylation, acylation, and halogenation .Applications De Recherche Scientifique
Cystic Fibrosis Therapy
One study investigated a compound structurally related to N-(5-(4-chlorophenyl)-1,3,4-thiadiazol-2-yl)pivalamide, focusing on correcting defective cellular processing of the cystic fibrosis protein DeltaF508-CFTR. By designing and synthesizing analogues, researchers established the importance of constraining rotation about the bithiazole-tethering for corrector activity, which significantly affects therapeutic outcomes in cystic fibrosis treatment (Yu et al., 2008).
Antiviral Activity
Another study synthesized 5-(4-chlorophenyl)-N-substituted-N-1,3,4-thiadiazole-2-sulfonamide derivatives from 4-chlorobenzoic acid and evaluated their anti-tobacco mosaic virus activity. This research highlights the antiviral potential of these compounds, providing a basis for further exploration in antiviral drug development (Chen et al., 2010).
Anticancer Evaluation
In a study focused on anticancer activity, novel Schiff’s bases containing a thiadiazole scaffold and benzamide groups were synthesized and evaluated against a panel of human cancer cell lines. Several compounds showed promising anticancer activity, indicating the potential of this compound analogues in cancer therapy (Tiwari et al., 2017).
Drug Delivery System
Research into polyamide-montmorillonite nanocomposites for drug delivery revealed the successful intercalation of polyamides modified from 5-(4-chlorophenyl)-1,3,4-thiadiazole-2-thiol into montmorillonite. These materials demonstrated controlled release behavior and potential antimicrobial activity, underscoring their utility in drug delivery systems (Salahuddin et al., 2014).
Antimicrobial Agents
A study synthesized formazans from a Mannich base of 5-(4-chlorophenyl amino)-2-mercapto-1,3,4-thiadiazole, evaluating their antimicrobial activity against various pathogens. The findings demonstrate the antimicrobial potential of these derivatives, offering insights into new treatments for infections (Sah et al., 2014).
Mécanisme D'action
Target of Action
The primary targets of N-[5-(4-chlorophenyl)-1,3,4-thiadiazol-2-yl]-2,2-dimethylpropanamide are the cell lines of Mycobacterium tuberculosis . This compound has been synthesized and tested against these cell lines for its antitubercular activity .
Mode of Action
N-[5-(4-chlorophenyl)-1,3,4-thiadiazol-2-yl]-2,2-dimethylpropanamide interacts with its targets by distributing the electronic density across the nitro-substituted heteroaromatic ring attached to the amide group . This interaction is believed to inhibit the growth of Mycobacterium tuberculosis cells .
Biochemical Pathways
It is known that the compound’s activity can be explained in terms of the distribution of the electronic density across the nitro-substituted heteroaromatic ring attached to the amide group . This suggests that the compound may interfere with the normal functioning of the bacterial cell, leading to its death.
Result of Action
The molecular and cellular effects of N-[5-(4-chlorophenyl)-1,3,4-thiadiazol-2-yl]-2,2-dimethylpropanamide’s action result in the inhibition of Mycobacterium tuberculosis cell growth . This makes the compound a potential candidate for the development of novel antitubercular agents .
Analyse Biochimique
Biochemical Properties
It is known that the compound’s activities can be explained in terms of the distribution of the electronic density across the nitro-substituted heteroaromatic ring attached to the amide group . This suggests that the compound may interact with various enzymes, proteins, and other biomolecules in a biochemical context.
Cellular Effects
Preliminary studies suggest that the compound has antitubercular activity, indicating that it may influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It is believed that the compound exerts its effects at the molecular level, potentially through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Propriétés
IUPAC Name |
N-[5-(4-chlorophenyl)-1,3,4-thiadiazol-2-yl]-2,2-dimethylpropanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14ClN3OS/c1-13(2,3)11(18)15-12-17-16-10(19-12)8-4-6-9(14)7-5-8/h4-7H,1-3H3,(H,15,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GZLQYQTWHYJECP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(=O)NC1=NN=C(S1)C2=CC=C(C=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14ClN3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.79 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(Z)-3-phenyl-N-(2-(o-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)acrylamide](/img/structure/B2580332.png)

![1-{5-[4-(3-Chlorophenyl)piperazino]-2-thienyl}-1-ethanone](/img/structure/B2580338.png)
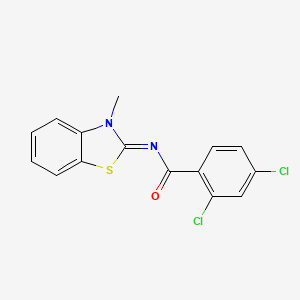
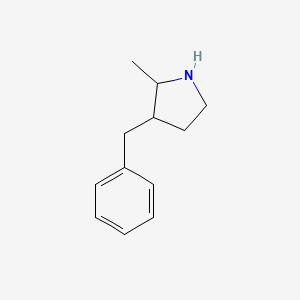
![4-[1-(5-Chloro-2-methoxyphenyl)sulfonylazetidin-3-yl]oxy-2-(trifluoromethyl)pyridine](/img/structure/B2580341.png)
![N-{3-[5-(3-fluorophenyl)-1-(2-methylpropanoyl)-4,5-dihydro-1H-pyrazol-3-yl]phenyl}methanesulfonamide](/img/structure/B2580344.png)
![Ethyl {[5-({[3-(azepan-1-ylsulfonyl)-4-chlorophenyl]carbonyl}amino)-1,3,4-thiadiazol-2-yl]sulfanyl}acetate](/img/structure/B2580345.png)
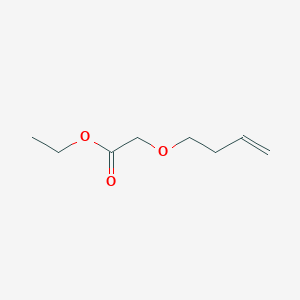
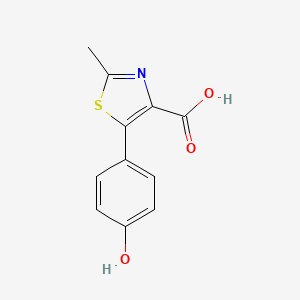
![N-[[5-[2-(3-methylanilino)-2-oxoethyl]sulfanyl-4-phenyl-1,2,4-triazol-3-yl]methyl]-4-morpholin-4-ylsulfonylbenzamide](/img/structure/B2580349.png)
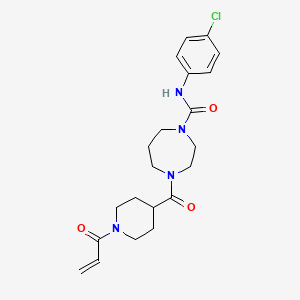
![4-[[[1-[5-Fluoro-6-(4-fluorophenyl)pyrimidin-4-yl]azetidin-3-yl]-methylamino]methyl]-1-methylpyridin-2-one](/img/structure/B2580351.png)
![1-(2-Fluorophenyl)-4-{[2-(5-methyl-2-thienyl)-1,3-thiazol-4-yl]carbonyl}piperazine](/img/structure/B2580352.png)